molecular formula C10H8FIN2O2 B596022 Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1334499-86-3

Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B596022
CAS No.: 1334499-86-3
M. Wt: 334.089
InChI Key: WHTZWVMGSRHIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic organic compound that features a pyrrolopyridine core

Scientific Research Applications

Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its unique structural features.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

While the specific mechanism of action for “Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is not available, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that they could be used in targeting the FGFR signaling pathway, which plays an essential role in various types of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions

    Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Fluorine: The fluorination step can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Iodination: The iodination step typically involves the use of iodine or an iodine source such as N-iodosuccinimide (NIS) in the presence of a catalyst or under photochemical conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The iodo group makes it a suitable candidate for palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products

The major products from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction would yield a biaryl derivative, while a nucleophilic substitution might yield an amine or ether derivative.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Uniqueness

Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery.

This compound’s distinct structural features and versatile reactivity make it a promising candidate for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FIN2O2/c1-2-16-10(15)8-7(12)6-3-5(11)4-13-9(6)14-8/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTZWVMGSRHIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)N=CC(=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721014
Record name Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-86-3
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-fluoro-3-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.